molecular formula C5H7F3O2S B2563569 2-(Trifluoromethylthio)propionic acid methyl ester CAS No. 1621595-07-0

2-(Trifluoromethylthio)propionic acid methyl ester

Cat. No.: B2563569
CAS No.: 1621595-07-0
M. Wt: 188.16
InChI Key: JGGKRHDACDANOV-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)propionic acid methyl ester is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a trifluoromethylthio group attached to a propionic acid methyl ester backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)propionic acid methyl ester typically involves the introduction of the trifluoromethylthio group into a suitable precursor. One common method is the reaction of propionic acid methyl ester with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)propionic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-(Trifluoromethylthio)propionic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)propionic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethylthio)acetic acid methyl ester
  • 2-(Trifluoromethylthio)butyric acid methyl ester
  • 2-(Trifluoromethylthio)valeric acid methyl ester

Uniqueness

2-(Trifluoromethylthio)propionic acid methyl ester is unique due to its specific trifluoromethylthio group attached to a propionic acid methyl ester backbone. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2S/c1-3(4(9)10-2)11-5(6,7)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGKRHDACDANOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621595-07-0
Record name methyl 2-[(trifluoromethyl)sulfanyl]propanoate
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